molecular formula C21H13NO5S B2756704 N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide CAS No. 900292-41-3

N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide

Cat. No.: B2756704
CAS No.: 900292-41-3
M. Wt: 391.4
InChI Key: OHFLQBBRDLXXIP-UHFFFAOYSA-N
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Description

N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide is a complex organic compound that features a unique combination of benzodioxole, chromenone, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. The initial steps often include the formation of the chromenone core, followed by the introduction of the benzodioxole and thiophene groups. Common reagents used in these reactions include aromatic aldehydes, thiophene carboxylic acids, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Scientific Research Applications

N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: It can be used in the production of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole, chromenone, and thiophene derivatives. Examples include:

  • 2H-1,3-benzodioxole derivatives
  • 4H-chromen-2-one derivatives
  • Thiophene-2-carboxamide derivatives

Uniqueness

What sets N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide apart is its unique combination of these three moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13NO5S/c23-19-13-4-1-2-5-14(13)27-21(22-20(24)17-6-3-9-28-17)18(19)12-7-8-15-16(10-12)26-11-25-15/h1-10H,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFLQBBRDLXXIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(OC4=CC=CC=C4C3=O)NC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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